Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form)
Overview
Description
Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) is a coenzyme found in all living cells. It plays a crucial role in redox reactions, carrying electrons from one reaction to another. This compound is essential for various biochemical processes, including lipid and cholesterol biosynthesis, fatty acid desaturation, and antioxidation mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) is typically synthesized through chemical reduction. The process involves the reduction of nicotinamide adenine dinucleotide phosphate (NADP+) to its reduced form (NADPH) using reducing agents such as sodium borohydride or other suitable reductants under controlled conditions .
Industrial Production Methods
Industrial production of beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) involves large-scale chemical reduction processes. The compound is produced in powder form and is often packaged based on solid weight. It is essential to store the compound in a cool, dry place, typically at -20°C, to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) primarily undergoes redox reactions. It acts as an electron donor in various biochemical processes, transferring electrons to oxidized precursors in reduction reactions .
Common Reagents and Conditions
Common reagents used in reactions involving beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) include oxidizing agents such as hydrogen peroxide and nitric oxide. The compound is often used in enzymatic reactions under physiological conditions .
Major Products Formed
The major products formed from reactions involving beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) include reduced forms of various substrates, such as fatty acids and cholesterol intermediates .
Scientific Research Applications
Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) has a wide range of scientific research applications:
Chemistry: It is used as a reducing agent in various chemical reactions and as a cofactor in enzymatic assays.
Biology: The compound is essential for studying cellular redox states and metabolic pathways.
Medicine: Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) is used in research related to metabolic disorders, cancer, and neurodegenerative diseases.
Mechanism of Action
Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) exerts its effects by acting as an electron donor in redox reactions. It transfers electrons to oxidized molecules, thereby reducing them. This process is crucial for maintaining cellular redox balance and for the biosynthesis of various biomolecules. The compound is involved in pathways such as the pentose phosphate pathway, which generates NADPH for reductive biosynthesis and antioxidation .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide adenine dinucleotide phosphate (NADP+): The oxidized form of beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form).
Nicotinamide adenine dinucleotide (NAD+): A coenzyme involved in redox reactions, similar to NADP+ but without the phosphate group.
Nicotinamide adenine dinucleotide (reduced form) (NADH): The reduced form of NAD+, similar in function to NADPH but involved in different metabolic pathways.
Uniqueness
Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) is unique due to its role as a cofactor in anabolic reactions, such as lipid and cholesterol biosynthesis, and its involvement in antioxidation mechanisms. Its ability to donate electrons makes it essential for maintaining cellular redox balance and for the biosynthesis of various biomolecules .
Properties
IUPAC Name |
tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N7O17P3.4Na.4H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;;;;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;;;;4*1H2/q;4*+1;;;;/p-4/t10-,11-,13-,14-,15-,16-,20-,21-;;;;;;;;/m1......../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMNMZORBRTNGP-NFOLICFBSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N7Na4O21P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
905.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2646-71-1 | |
Record name | Dihydronicotinamide-adenine dinucleotide phosphate, tetrasodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.